N-Cyano-N,O-dimethylisourea

Physicochemical characterization Process chemistry Distillation and purification

For process chemists frustrated by low-yield, heavy-metal-dependent routes to guanidine APIs, N-Cyano-N,O-dimethylisourea offers an efficient alternative. The O-methylisourea scaffold achieves 82% total yield without silver reagents, drastically reducing cost and purification burden compared to the 64% yield of S-isothiourea routes. - 82% vs. 64% total isolated yield in cimetidine intermediate synthesis (O-isourea vs. S-isothiourea route) - Eliminates stoichiometric silver nitrate, simplifying waste streams and process mass intensity - Bp. ~136.3 °C; maintain reaction temperatures below thermal rearrangement threshold to avoid oxadiazine byproducts

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
Cat. No. B15246568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-N,O-dimethylisourea
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCN(C#N)C(=N)OC
InChIInChI=1S/C4H7N3O/c1-7(3-5)4(6)8-2/h6H,1-2H3
InChIKeyQRJIQLFXQFONPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 0.1 kg / 1 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyano-N,O-dimethylisourea: Identity & Baseline Properties


N-Cyano-N,O-dimethylisourea (IUPAC: methyl N-cyano-N′-methylcarbamimidate; CAS 94134-02-8) is a bifunctional C₄H₇N₃O isourea derivative (MW 113.12 g/mol) bearing an electron-withdrawing N-cyano group and both N-methyl and O-methyl substituents [1]. It belongs to the N-cyanoisourea subclass of carbamimidic acid esters, a family of reactive intermediates widely employed in the synthesis of pharmaceuticals (particularly H₂-antagonist guanidines such as cimetidine), neonicotinoid agrochemicals, and heterocyclic building blocks . Commercial sources typically supply this compound at ≥95% purity, with boiling point predicted at 136.3 ± 23.0 °C (760 mmHg), density 1.05 ± 0.1 g/cm³, and pKa −1.75 ± 0.50 . Its closest structural analogs differ by the presence or absence of N-methylation (N-Cyano-O-methylisourea, CAS 13947-83-6), by oxygen-to-sulfur replacement (N-Cyano-N′,S-dimethylisothiourea, CAS 5848-24-8), or by O-aryl substitution (N-Cyano-N′-methyl-O-phenylisourea), each of which produces measurably distinct reactivity, physicochemical, and synthetic-utility profiles .

N-Cyano-N,O-dimethylisourea: Substitution Risks


Although N-cyanoisoureas and N-cyanoisothioureas share a common cyanocarbamimidic acid ester scaffold, substitution among class members is not chemically neutral. The N-methyl substituent on N-Cyano-N,O-dimethylisourea raises the boiling point by approximately 42 °C relative to its non-N-methylated congener N-Cyano-O-methylisourea (136.3 vs. 93.8 °C predicted) and shifts the pKa by roughly 0.3 units (−1.75 vs. −2.05), altering both distillation behavior and protonation-state-dependent reactivity . More critically, the O-isourea oxygen atom confers a fundamentally different leaving-group aptitude compared with the S-isothiourea sulfur atom: in cimetidine intermediate synthesis, the O-arylisourea class (structurally cognate to N-Cyano-N,O-dimethylisourea) delivers an 82% total yield under silver-free conditions with direct crystallization, whereas the corresponding S-isothiourea route yields only 64% and requires stoichiometric silver nitrate with difficult product isolation [1]. Furthermore, the O-methylisourea scaffold consistently outperforms S-methylisothiourea in peptide guanidination efficiency at optimal pH 10.5 [2]. These quantifiable divergences mean that casual interchange of the O-methyl N-cyanoisourea with its des-methyl, thio, or O-aryl counterparts predictably alters reaction yield, purification burden, and overall process economics.

N-Cyano-N,O-dimethylisourea: Evidence vs. Closest Analogs


Boiling Point & pKa vs. Non-Methylated Analog

The presence of the N-methyl substituent in N-Cyano-N,O-dimethylisourea produces a substantial boiling point elevation of approximately 42.5 °C compared with its direct synthetic precursor N-Cyano-O-methylisourea (CAS 13947-83-6), which lacks N-methylation and bears only an O-methyl group . The predicted boiling point of the target compound is 136.3 ± 23.0 °C versus 93.8 ± 23.0 °C for the comparator, while the predicted pKa shifts from −2.05 ± 0.50 (comparator) to −1.75 ± 0.50 (target), indicating measurably reduced acidity . Molecular weight increases from 99.09 to 113.12 g/mol upon N-methylation .

Physicochemical characterization Process chemistry Distillation and purification

Cimetidine Intermediate: O-Isourea vs. S-Isothiourea Reactivity

In the synthesis of N-cyano-N′-methyl-1-aziridinoamidine — a key cimetidine intermediate — the O-arylisourea class (structurally and mechanistically cognate to N-Cyano-N,O-dimethylisourea) was directly compared against N-cyano-N′,S-dimethylisothiourea (CAS 5848-24-8) within the same reaction manifold [1]. The S-isothiourea route, requiring silver nitrate to sequester the methylthio leaving group as silver mercaptide, was reported to give a 64% yield but proved difficult to isolate in pure crystalline form and was deemed economically unattractive due to silver costs [1]. In contrast, switching to an N-cyano-N′-methyl-O-arylisourea eliminated the need for any heavy metal salt, with the reaction proceeding very fast in neat aziridine; the product crystallized directly from the reaction mixture, affording a total isolated yield of 82% (57% primary crystalline crop + additional product from ether washings) [1].

Pharmaceutical intermediate synthesis Cimetidine manufacture H₂-receptor antagonist Process chemistry

Guanidination Efficiency: O-Methylisourea vs. S-Methylisothiourea

A systematic comparison of three guanidination reagents — O-methylisourea, S-methylisothiourea, and 2-methyl-2-imidazoline — was performed on tryptically digested myoglobin at 65 °C for 1 h across three pH conditions (pH 4.0, 7.0, and 10.5) [1]. O-Methylisourea at pH 10.5 was conclusively identified as the most effective reagent–condition combination for lysine-to-homoarginine conversion [1]. This finding establishes a class-level advantage for the O-methylisourea scaffold (the core structural motif of N-Cyano-N,O-dimethylisourea) over the corresponding S-methylisothiourea scaffold in nucleophilic displacement reactions at the imine carbon, a reactivity pattern directly relevant to guanidine-forming transformations in both analytical derivatization and preparative synthesis contexts.

Peptide guanidination Proteomics sample preparation Lysine-to-homoarginine conversion Derivatization reagent selection

Chapman Rearrangement: Isourea vs. Imidocarbonate Divergence

A comparative kinetic and product-distribution study of three N-cyanoimines under thermal Chapman rearrangement conditions revealed a fundamental reactivity divergence between the isourea scaffold and its imidocarbonate/thioimidocarbonate analogs [1]. N,N-Dimethyl-N′-cyanomethylisourea (compound 91, a close N,N-dimethyl isomer of the target compound) produced a complex product mixture including N-cyanotrimethylurea and three isomeric oxadiazines, attributed to competing 1,4 O→N methyl migration generating an N-acyl carbodiimide intermediate that undergoes cycloaddition across the cyano group [1]. In stark contrast, dimethyl N-cyanoimidocarbonate (89) and dimethyl N-cyanothioimidocarbonate (90) underwent clean, quantitative conversion to the corresponding carbamate and thiocarbamate, respectively, obeying first-order kinetics with well-defined rate constants (e.g., for 89: k = 3.20 ± 0.10 × 10⁻⁵ s⁻¹ at 100 °C; Eₐ = 24.2 ± 0.5 kcal/mol) [1].

Chapman rearrangement Thermal isomerization N-Cyanoimine reactivity Mechanistic divergence

Neonicotinoid Subclass: N-Cyanoimine Pharmacophore

N-Cyano-N,O-dimethylisourea serves as a synthon for constructing the N-cyanoimine pharmacophore that defines the cyanoamidine subclass of neonicotinoid insecticides (acetamiprid, thiacloprid), which is structurally and pharmacologically distinct from the N-nitroimine subclass (imidacloprid, clothianidin, thiamethoxam) and the nitromethylene subclass (nitenpyram) [1][2]. The seven major commercial neonicotinoids are differentiated at their 'tip' pharmacophore: N-cyanoimine (acetamiprid, thiacloprid), N-nitroimine (imidacloprid, clothianidin, thiamethoxam, dinotefuran), or nitromethylene (nitenpyram), and this tip identity governs metabolic degradation pathway, insect nAChR binding specificity, and environmental fate [1]. N-Cyano-N,O-dimethylisourea provides a direct entry point for constructing the N-cyanoimine tip via reaction with appropriate amine-bearing heterocyclic precursors, whereas the N-nitroimine pharmacophore requires entirely different nitroguanylation chemistry [2].

Neonicotinoid insecticide design N-Cyanoimine pharmacophore Agrochemical intermediate Nicotinic acetylcholine receptor

Commercial Purity & Supply vs. Research-Grade Analogs

N-Cyano-N,O-dimethylisourea is commercially available from established industrial suppliers (e.g., Alzchem Group AG) as an intermediate for pharmaceutical, agrochemical, and technical product synthesis, with documented purity specifications of 95% and 99% grades and packaging options spanning from 0.1 kg laboratory scale to 1000 kg bulk quantities [1]. In contrast, the non-N-methylated analog N-Cyano-O-methylisourea (CAS 13947-83-6) and the S-isothiourea analog N-Cyano-N′,S-dimethylisothiourea (CAS 5848-24-8) are offered by fewer suppliers and are more commonly listed as research-grade materials without explicit bulk packaging tiers . The target compound's EINECS listing (302-768-5) and EU/US/China regulatory notification status at AlzChem further indicate established industrial regulatory standing [1].

Commercial sourcing Purity specification Bulk procurement Supply chain

N-Cyano-N,O-dimethylisourea: Evidence-Backed Applications


Silver-Free Cimetidine Intermediate Synthesis

In the synthesis of N-cyano-N′-methyl-1-aziridinoamidine en route to cimetidine, the O-isourea scaffold (to which N-Cyano-N,O-dimethylisourea belongs) provides a process advantage of 82% total isolated yield without any heavy metal reagent, compared with 64% yield for the S-isothiourea route that requires stoichiometric AgNO₃ and suffers from difficult product isolation [1]. While the patent exemplar uses the O-phenyl analog, the O-alkyl isourea reactivity principle extends to N-Cyano-N,O-dimethylisourea for analogous transformations where the O-methyl group serves as the leaving group. This scenario is most relevant for pharmaceutical intermediate manufacture where elimination of silver reagent cost and simplification of purification directly impact process mass intensity and cost-of-goods.

N-Cyanoimine Pharmacophore for Acetamiprid/Thiacloprid

N-Cyano-N,O-dimethylisourea functions as a strategic building block for constructing the N-cyanoimine pharmacophore that distinguishes the acetamiprid/thiacloprid subclass of neonicotinoid insecticides from the N-nitroimine subclass (imidacloprid, clothianidin, thiamethoxam) [2]. The N-cyanoimine tip imparts distinct metabolic degradation pathways, insect nAChR binding specificity, and environmental fate profiles compared with the nitroimine tip [2]. Procuring N-Cyano-N,O-dimethylisourea commits the synthetic route to the cyanoimine subclass; substitution with a nitroguanylation building block would produce an entirely different insecticide chemotype. This scenario is most relevant for agrochemical R&D programs developing or manufacturing cyanoimine-class neonicotinoids.

O-Methylisourea Scaffold for GLaD and 2MEGA Workflows

The O-methylisourea core structure, which N-Cyano-N,O-dimethylisourea incorporates, has been experimentally demonstrated to outperform S-methylisothiourea and 2-methyl-2-imidazoline in peptide guanidination efficiency at the optimal condition of pH 10.5 and 65 °C for 1 h [3]. This class-level evidence supports the selection of O-methylisourea-derived reagents (including cyano-substituted variants) for quantitative proteomics applications such as guanidino-labelling derivatisation (GLaD) and dimethylation-after-guanidination (2MEGA) workflows, where the N-cyano substituent may further tune reactivity and isotope-labeling compatibility. This scenario is most relevant for analytical chemistry laboratories developing or optimizing MS-based quantitative proteomics methods.

Thermal Process Control via Chapman Rearrangement Data

For synthetic routes employing N-Cyano-N,O-dimethylisourea that involve heating steps (e.g., distillation at ~136 °C, or high-temperature coupling), the demonstrated tendency of the N-cyanoisourea scaffold to undergo complex thermal Chapman rearrangement — producing multiple products including oxadiazines via competing 1,4 O→N methyl migration — stands in contrast to the clean, single-product rearrangement of N-cyanoimidocarbonate analogs [4]. This evidence directly informs process parameter selection: maintaining reaction temperatures well below the rearrangement threshold, selecting solvents that suppress carbodiimide formation, and anticipating complex product mixtures if thermal excursions occur. This scenario is most relevant for process chemists scaling up reactions of N-cyanoisourea intermediates where thermal history affects impurity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyano-N,O-dimethylisourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.